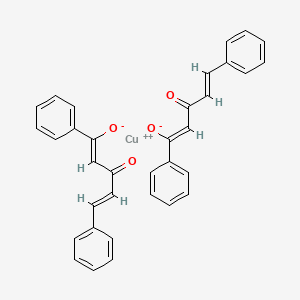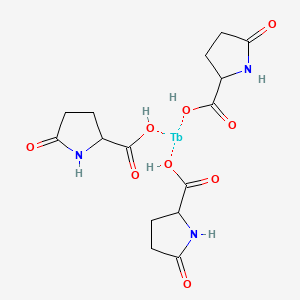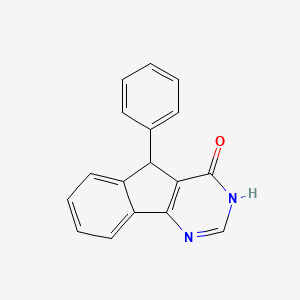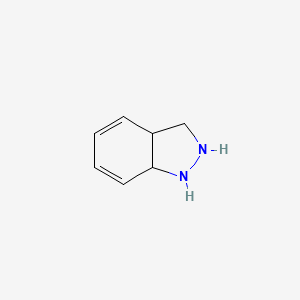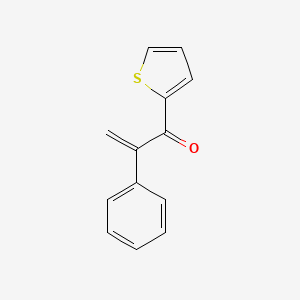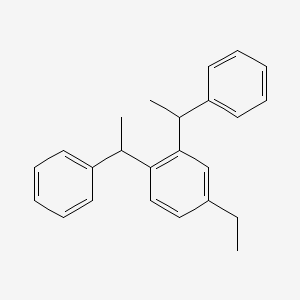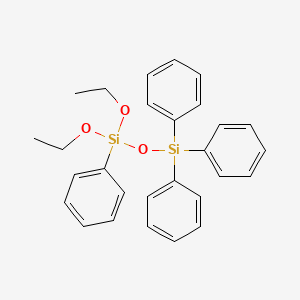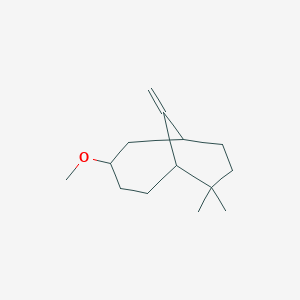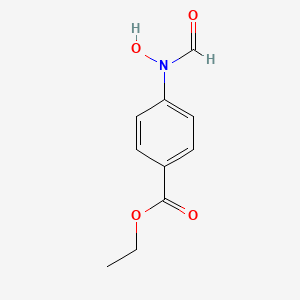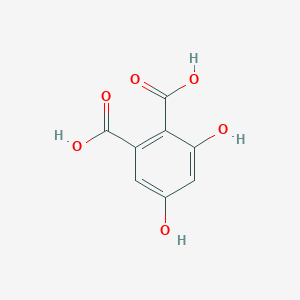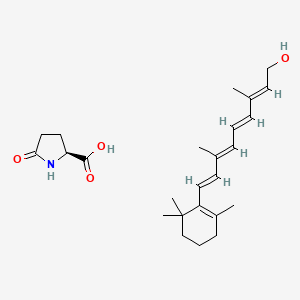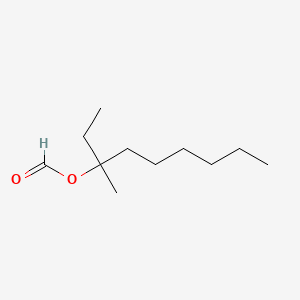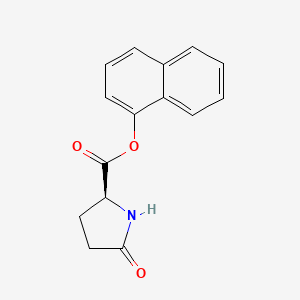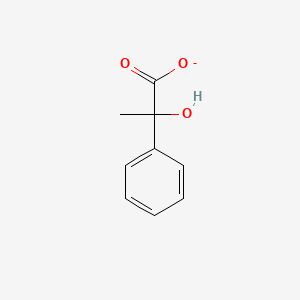
2-Hydroxy-2-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid and contains a hydroxyl group and a phenyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial biotransformations. Microorganisms such as Saccharomyces cerevisiae can be employed to catalyze the reduction of 2-methyl cinnamaldehyde to produce optically pure this compound .
化学反応の分析
Types of Reactions
2-Hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-phenylpropanoate.
Reduction: The compound can be reduced to form 2-hydroxy-2-phenylpropanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Oxo-2-phenylpropanoate
Reduction: 2-Hydroxy-2-phenylpropanol
Substitution: Halogenated derivatives of this compound
科学的研究の応用
2-Hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity with target molecules .
類似化合物との比較
Similar Compounds
2-Hydroxy-3-phenylpropanoate: This compound has a similar structure but with the hydroxyl group attached to the third carbon atom.
Phenylpropanoic acid: Lacks the hydroxyl group but shares the phenyl and propanoic acid moieties.
2-Hydroxy-2-methylpropanoate: Contains a methyl group instead of a phenyl group.
Uniqueness
2-Hydroxy-2-phenylpropanoate is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
30444-49-6 |
|---|---|
分子式 |
C9H9O3- |
分子量 |
165.17 g/mol |
IUPAC名 |
2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/p-1 |
InChIキー |
NWCHELUCVWSRRS-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CC=CC=C1)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


